![molecular formula C14H15BF2N2O2 B1147986 5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide CAS No. 126250-45-1](/img/structure/B1147986.png)

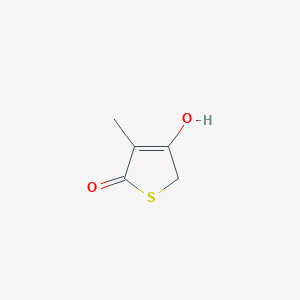

5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide

Overview

Description

EverFluor FL Acid is a non-activated, green-fluorescent amine-reactive dye for synthesis of green-fluorescent biomolecules. The carboxylic acid may be reacted with amines on peptides, proteins, modified nucleotides, biopolymers and other amine-containing biomolecules using a carbodiimide like EDAC or DIPC. Carboxylic acids may also be used to form ester-linked conjugates or acid-halide products. EverFluor FL is optimally excited at 503 nm and is relatively environment and pH insensitive. The resulting EverFluor FL-labeled conjugates are brightly fluorescent in both aqueous and lipid environments.

Scientific Research Applications

Luminescence Properties

- BODIPY composite nanofibers, containing derivatives of this compound, demonstrate excellent optical fluorescence properties. These nanofibers have potential applications in areas requiring luminescent materials (Mu et al., 2017).

Hydrogen Sulfide Detection

- A derivative of this compound has been used as a colorimetric and fluorescence turn-off probe for the selective detection of hydrogen sulfide (H2S). It shows high sensitivity and specificity, with potential applications in monitoring H2S in various environments (Paul et al., 2020).

Photovoltaic Applications

- Conjugated dendrimers decorated with this compound have been used as photosensitizers in dye-sensitized solar cells (DSSCs). They show enhanced light energy harvesting efficiency, indicating potential use in solar energy applications (Saravanan et al., 2020).

Optoelectronic Properties

- This compound's derivatives have been studied for their optoelectronic properties, particularly for use in organic semiconductor devices. The study provides insights into using these derivatives for improving optoelectronic device performance (Chaudhry et al., 2020).

Mercury Ion Detection

- A water-soluble polymer integrated with a derivative of this compound has been developed for the detection and separation of mercury ions in aqueous solutions. This has potential applications in environmental monitoring and pollution control (Haldar & Lee, 2019).

Cancer Research

- BODIPY appended dipicolylamine bases, including derivatives of this compound, have been used in studying photocytotoxicity in cancer cells. This research contributes to the development of new cancer therapies (Kumar et al., 2019).

Phototheranostics

- A derivative has been synthesized for use in phototheranostics, showing potential for enhanced phototherapy in cancer treatment (Zou et al., 2021).

Fluorescent Probes

- The compound has been used to develop fluorescent probes for detecting various substances, demonstrating its versatility in sensing applications (Jiang et al., 2020).

Multi-Scale Imaging

- Research has been conducted on using a vitamin E-inspired derivative for multi-modal and multi-length scale imaging, which could have applications in diagnostic tools (Ghelfi et al., 2019).

Radionuclide Detection

- A covalent organic framework incorporating this compound has been used for colorimetric detection of uranium, indicating applications in nuclear waste management and environmental monitoring (Zhang et al., 2021).

properties

IUPAC Name |

methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF2N2O2/c1-9-4-5-12-8-13-11(7-14(20)21-3)6-10(2)19(13)15(16,17)18(9)12/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAKNIWDOFVVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C)CC(=O)OC)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

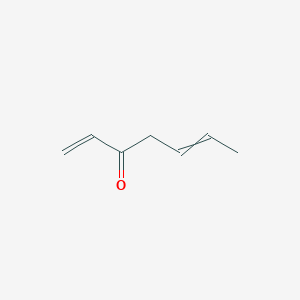

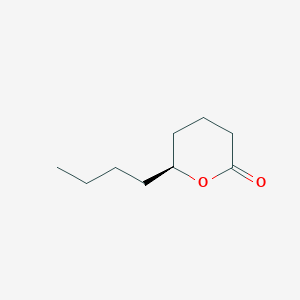

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.